Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-
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Overview
Description
Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- is an organic compound with a complex structure that includes an ethanone group attached to a phenyl ring, which is further substituted with a 3-(acetyloxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- typically involves multiple stepsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The phenyl ring can engage in π-π interactions with other aromatic compounds, influencing its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-ethoxyphenyl)-: Similar structure but with an ethoxy group instead of the acetyloxypropyl group.
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: Contains hydroxy and methoxy groups on the phenyl ring.
Ethanone, 1-(4-hydroxy-3-nitrophenyl)-: Features a nitro group on the phenyl ring.
Uniqueness
Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]- is unique due to the presence of the acetyloxypropyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
58810-86-9 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-(4-acetylphenyl)propyl acetate |
InChI |
InChI=1S/C13H16O3/c1-10(14)13-7-5-12(6-8-13)4-3-9-16-11(2)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
HRXFNCKGRYHBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCOC(=O)C |
Origin of Product |
United States |
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